3-(Thiophen-2-yl)-1,4-diazepan-2-one
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Overview
Description
3-(Thiophen-2-yl)-1,4-diazepan-2-one is a heterocyclic compound featuring a thiophene ring fused with a diazepanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with a suitable amine and a carbonyl compound to form the diazepanone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepanone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction may lead to modified diazepanone derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1,4-diazepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene sulfoxides share structural similarities.
Diazepanone derivatives: Compounds with similar diazepanone rings but different substituents.
Uniqueness
3-(Thiophen-2-yl)-1,4-diazepan-2-one is unique due to the combination of the thiophene ring and the diazepanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C9H12N2OS/c12-9-8(7-3-1-6-13-7)10-4-2-5-11-9/h1,3,6,8,10H,2,4-5H2,(H,11,12) |
InChI Key |
MINBXCQXFALDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(=O)NC1)C2=CC=CS2 |
Origin of Product |
United States |
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